An In-Depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride
Abstract
Oxetan-3-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered oxetane ring, offers a compelling alternative to more traditional chemical moieties, enabling chemists to overcome challenges in solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of Oxetan-3-amine hydrochloride, offering both foundational data and the experimental context necessary for its effective application in drug discovery and development. We delve into the causality behind standard analytical procedures and present actionable protocols for in-house characterization, ensuring researchers can confidently integrate this versatile scaffold into their discovery programs.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in pharmaceutical research. When incorporated into small molecules, it often imparts favorable properties, acting as a "magic methyl" equivalent but with a polar twist. Oxetan-3-amine, in its stable and water-soluble hydrochloride salt form, serves as a versatile precursor for introducing this valuable scaffold.[1] Its primary amine handle allows for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and participation in various coupling reactions.[1]
Understanding the fundamental physicochemical properties of this reagent is paramount for its successful use. Properties such as solubility, pKa, and stability directly influence reaction conditions, purification strategies, formulation for biological screening, and ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).[1][2] This document serves as a technical resource for scientists, providing both the critical data and the methodological rationale for its determination.
Core Molecular and Physical Properties
A precise understanding of the foundational properties of a chemical entity is the bedrock of its application. These identifiers and physical constants are essential for everything from calculating molar equivalents in a reaction to predicting its behavior in different physical states.
Below is a summary of the key properties for Oxetan-3-amine hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 491588-41-1 | [3][4][5] |
| Molecular Formula | C₃H₈ClNO | [1][3][4] |
| Molecular Weight | 109.56 g/mol | [3][4] |
| Appearance | Solid | [6][7] |
| Purity | Typically ≥95-97% | [4][6][8] |
| Boiling Point | 149.3°C at 760 mmHg (Predicted for free base) | [5] |
| Flash Point | 44.1°C (Predicted for free base) | [5] |
| Storage | Store at 2-8°C under an inert atmosphere. | [6] |
Discussion of Properties:
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Molecular Weight: At 109.56 g/mol , this is a small, fragment-like molecule, ideal for inclusion in drug discovery programs that adhere to the "Rule of Five" or "Rule of Three" principles for lead generation.
-
Form: As a hydrochloride salt, the compound is a solid at room temperature, which simplifies weighing and handling compared to its volatile free-base form.[6][7]
-
Storage: The recommended storage condition of refrigeration under an inert atmosphere suggests a degree of hygroscopicity or sensitivity to atmospheric moisture and CO₂, which is common for amine salts.[6] Proper storage is critical to maintain the integrity and reactivity of the reagent.
Solubility Profile: The Key to Application
Solubility is arguably one of the most critical parameters for a building block in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, most importantly, for the preparation of stock solutions for biological assays. As a hydrochloride salt, Oxetan-3-amine hydrochloride is expected to have good aqueous solubility compared to its free base.[1]
Expected Solubility:
-
Water: High. The hydrochloride salt form significantly enhances solubility in aqueous media.[1]
-
Methanol/Ethanol: Good. Polar protic solvents are generally effective for dissolving amine salts.
-
DMSO: Good. A common solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).
-
Aprotic Solvents (e.g., DCM, THF): Low to negligible. The ionic nature of the salt makes it poorly soluble in non-polar organic solvents. Neutralization to the free base is typically required for reactions in these solvent systems.
The determination of aqueous solubility is not merely a qualitative assessment; it is a quantitative measurement crucial for pre-formulation and biopharmaceutical studies.[2][9][10] The gold-standard method for this is the shake-flask equilibrium solubility test .[2][11]
Protocol 3.1: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a robust technique to determine the thermodynamic equilibrium solubility of a compound.[2][12]
Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides the most accurate and reproducible measure of a compound's solubility under defined conditions (e.g., pH, temperature), which is critical for predicting its behavior in biological systems.[2][10]
Methodology:
-
Preparation: Add an excess amount of solid Oxetan-3-amine hydrochloride to a known volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.[11][12] The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 72 hours.[2][10][11] This extended incubation ensures the system reaches true thermodynamic equilibrium.[2][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.[12]
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]
-
Validation: The protocol is self-validating. The presence of residual solid in the vial after equilibration confirms that saturation was achieved. Running the experiment in triplicate ensures the precision and reproducibility of the result.[12]
Ionization State and Lipophilicity (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, the relevant pKa is that of its conjugate acid (R-NH₃⁺). This value dictates the proportion of the molecule that is ionized (charged) versus neutral at any given pH. This ratio is fundamental to a drug's absorption, distribution, and target engagement, as the neutral form is generally more membrane-permeable, while the ionized form often has better aqueous solubility.
The pKa of the primary amine in Oxetan-3-amine is a critical determinant of its behavior at physiological pH (~7.4).
Protocol 4.1: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds like amine hydrochlorides.
Causality and Rationale: This method relies on monitoring the change in pH of a solution as a titrant (a strong base, like NaOH) is added incrementally. The point at which exactly half of the amine has been neutralized corresponds to the pKa of the conjugate acid (pH = pKa). The resulting titration curve provides a direct, empirical measurement of this fundamental constant.
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of Oxetan-3-amine hydrochloride in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[13]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH and a precision burette to add a standardized solution of NaOH (e.g., 0.1 M).
-
Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be calculated with higher precision from the first derivative of the titration curve, where the equivalence point is the peak.[13]
Stability and Handling
The stability of a chemical reagent is crucial for ensuring reproducible experimental outcomes. For Oxetan-3-amine hydrochloride, key considerations include its melting point (thermal stability) and its behavior under standard laboratory conditions.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range.[14]
Protocol 5.1: Melting Point Determination by Capillary Method
This is the most common and pharmacopeia-accepted method for determining the melting point of a powdered solid.[15][16][17]
Causality and Rationale: The method involves heating a small, packed sample of the solid in a capillary tube at a controlled rate.[14] The temperatures at which melting begins (collapse point) and is complete (clear point) are recorded.[17] A slow heating rate (~1-2 °C/min) near the expected melting point is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[15]
Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, dry it in a vacuum desiccator.[17]
-
Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a tight column of 2.5-3.5 mm at the bottom.[16][17]
-
Heating: Place the capillary in a melting point apparatus. Heat rapidly to a temperature about 5-10°C below the expected melting point.[17]
-
Measurement: Decrease the heating rate to 1-2°C per minute.[15] Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting point range.
-
Validation: For high accuracy, the apparatus should be calibrated using certified melting point standards.[15][17] A consistent, narrow melting range across two or more determinations confirms the result.
Conclusion
Oxetan-3-amine hydrochloride is more than just a building block; it is a strategic tool for modulating the physicochemical properties of drug candidates. Its high aqueous solubility, conferred by the hydrochloride salt form, simplifies handling and formulation for biological screening. The primary amine's pKa ensures it is predominantly protonated at physiological pH, a key factor influencing its interaction in biological systems. By understanding and accurately characterizing these core properties through the standardized protocols detailed in this guide, researchers can unlock the full potential of this unique scaffold, accelerating the design and development of next-generation therapeutics.
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Rayer, A. et al. Detailed procedure for calculating pKa. Available from: [Link] [Accessed January 5, 2026].
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